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Compound of Interest

Compound Name: GW806742X hydrochloride

Cat. No.: B8139567

An In-depth Technical Guide to the Structure-Activity Relationship of GW806742X
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure-activity relationship (SAR) of
GW806742X, a potent dual inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL) and
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). GW806742X serves as a critical
tool for studying necroptosis and angiogenesis, and understanding its SAR is paramount for
the development of more selective and potent inhibitors.

Core Compound Activity

GW806742X is an ATP mimetic that effectively binds to the ATP-binding pocket of both MLKL
and VEGFR2, albeit with significantly different affinities.[1][2] This dual activity makes it a
valuable chemical probe but also highlights the need for developing analogs with improved
selectivity.

Quantitative Data Summary

The following table summarizes the known quantitative bioactivity data for GW806742X against
its primary targets and its effects in cellular assays.
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Target/Assay Metric Value Reference
MLKL Kd 9.3 uM [2][3]
VEGFR2 IC50 2nM [2]

Necroptosis Inhibition
(murine dermal IC50 <50 nM [1]
fibroblasts)

VEGF-induced

) ] IC50 5nM [2]
HUVEC Proliferation

Structure-Activity Relationship (SAR) Analysis

Detailed SAR studies specifically on GW806742X analogs are not extensively available in the
public domain. However, based on its chemical structure as a dianilinopyrimidineurea and its
ATP-mimetic nature, key structural features can be inferred to be critical for its activity. The
general structure consists of a central pyrimidine ring, two aniline substituents, and a urea or
urea isostere moiety.

The high potency against VEGFR2 suggests that the dianilinopyrimidine scaffold is highly
optimized for the ATP binding site of this kinase. The urea moiety is likely involved in crucial
hydrogen bonding interactions with the hinge region of the kinase, a common feature for this
class of inhibitors. Variations in the substitution patterns on the aniline rings would be expected
to significantly impact potency and selectivity against both VEGFR2 and MLKL. For instance,
substitution at positions that interact with the hydrophobic regions or the solvent-exposed areas
of the ATP binding pocket could be tuned to favor binding to one kinase over the other.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of
experimental results. The following sections outline the key assays used to characterize the
activity of GW806742X.

Necroptosis Inhibition Assay
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This cellular assay is fundamental to assessing the ability of a compound to inhibit necroptotic
cell death.

e Cell Line: Wild-type mouse dermal fibroblasts (MDFs).
o Stimulation Cocktail (TSQ):
o TNF-a (1 ng/mL): To initiate the extrinsic apoptosis/necroptosis pathway.

o Smac mimetic (e.g., Compound A, 500 nM): To inhibit cellular inhibitors of apoptosis
proteins (clAPs), shunting the signaling towards cell death.

o Pan-caspase inhibitor (e.g., Q-VD-OPh, 10 uM): To block apoptosis and specifically induce
necroptosis.

o Methodology:
o Seed MDFs in a multi-well plate and allow them to adhere.

o Pre-treat the cells with a serial dilution of GW806742X (e.g., 0.1 nM to 10,000 nM) for a
specified period.

o Induce necroptosis by adding the TSQ cocktail to the cell culture medium.
o Incubate for a period sufficient to induce cell death (e.g., 24 hours).

o Assess cell viability using a suitable method, such as CellTiter-Glo® Luminescent Cell
Viability Assay, which measures ATP levels.

o Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of
the inhibitor concentration and fitting the data to a dose-response curve.[2]

VEGFR2 Kinase Activity Assay

This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic
activity of VEGFR2.

e Enzyme: Recombinant human VEGFR2 kinase domain.
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e Substrate: A suitable peptide or protein substrate that can be phosphorylated by VEGFR2
(e.g., a biotinylated peptide substrate).

o Detection: An antibody that specifically recognizes the phosphorylated form of the substrate,
often coupled with a detection system like HTRF or ELISA.

o Methodology:
o In a multi-well plate, add the VEGFR2 enzyme, the substrate, and ATP.
o Add a serial dilution of GW806742X to the wells.
o Incubate the reaction mixture to allow for the phosphorylation of the substrate.
o Stop the reaction and add the phospho-specific detection antibody.

o Add a secondary detection reagent (e.g., streptavidin-XL665 and anti-phosphotyrosine
antibody labeled with Eu3+-cryptate for HTRF).

o Read the signal on a suitable plate reader.

o Calculate the IC50 value from the dose-response curve.

MLKL Binding Affinity Assay

Determining the binding affinity (Kd) of a compound to MLKL is crucial for understanding its
direct interaction with the target.

» Protein: Purified recombinant MLKL pseudokinase domain.
» Method: A variety of biophysical techniques can be employed, such as:
o Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding.

o Surface Plasmon Resonance (SPR): Measures the change in refractive index upon
binding to an immobilized protein.

o Microscale Thermophoresis (MST): Measures the movement of molecules in a
temperature gradient, which changes upon binding.
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e General Methodology (using MST as an example):

o

Label the purified MLKL protein with a fluorescent dye.
o Prepare a serial dilution of GW806742X.

o Mix the labeled MLKL at a constant concentration with the different concentrations of
GW806742X.

o Load the samples into capillaries and measure the thermophoretic movement in an MST
instrument.

o The change in thermophoresis is plotted against the ligand concentration, and the Kd is
determined by fitting the data to a binding curve.[2][3]

Visualizations

Diagrams are essential for visualizing complex biological pathways and experimental
workflows.
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Caption: Signaling pathway of TNF-a induced necroptosis and the inhibitory action of
GW806742X on MLKL.
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Caption: Simplified VEGFR2 signaling pathway and the inhibitory effect of GW806742X.
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Caption: General experimental workflow for characterizing the activity of GW806742X.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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